Trospectomycin vs. Spectinomycin: Quantified 4- to 32-Fold Potency Advantage Across Multiple Aerobic and Anaerobic Species
In the foundational head-to-head study against 411 clinical isolates, trospectomycin was more active than spectinomycin by a factor of 4- to 32-fold against strains of staphylococci, streptococci, Haemophilus influenzae, Branhamella catarrhalis, Neisseria gonorrhoeae, Proteus species, Bacteroides species, Clostridium difficile, Clostridium species, and Chlamydia trachomatis [1]. Against Enterobacteriaceae, trospectomycin demonstrated activity comparable to spectinomycin and was generally cross-resistant [1]. A second independent study against 632 aerobic microorganisms confirmed 4- to 16-fold greater activity than spectinomycin against species other than gram-negative bacilli [2].
| Evidence Dimension | In vitro antibacterial potency (fold difference in MIC) |
|---|---|
| Target Compound Data | Trospectomycin: 4- to 32-fold more active than spectinomycin against named gram-positive, gram-negative, and anaerobic species |
| Comparator Or Baseline | Spectinomycin: baseline activity; 4- to 32-fold less potent across same species panel |
| Quantified Difference | 4- to 32-fold greater potency (Zurenko 1988); 4- to 16-fold (Barry 1989) |
| Conditions | Agar or broth dilution MIC; 411 clinical isolates (Zurenko); 632 aerobic microorganisms including 66 N. gonorrhoeae (Barry) |
Why This Matters
Procurement decisions for antibiotic research targeting non-Enterobacteriaceae pathogens must account for this order-of-magnitude potency gap; spectinomycin cannot achieve equivalent bacterial inhibition at comparable concentrations.
- [1] Zurenko GE, Yagi BH, Vavra JJ, Wentworth BB. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog. Antimicrob Agents Chemother. 1988 Feb;32(2):216-23. doi:10.1128/AAC.32.2.216. PMID:2966608. View Source
- [2] Barry AL, Jones RN, Thornsberry C. Antibacterial activity of trospectomycin (U-63366F) and initial evaluations of disk diffusion susceptibility tests. Antimicrob Agents Chemother. 1989 Apr;33(4):569-72. doi:10.1128/AAC.33.4.569. PMID:2524997. View Source
